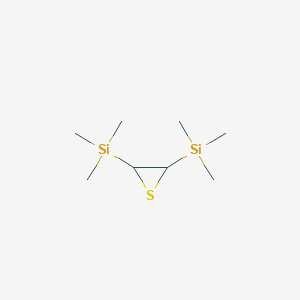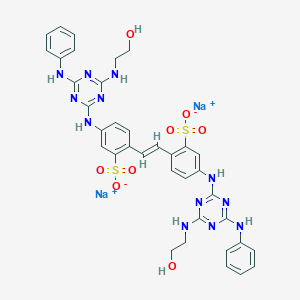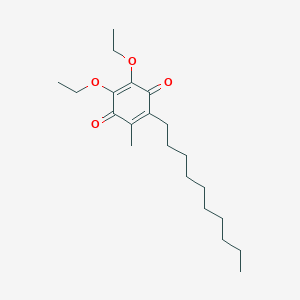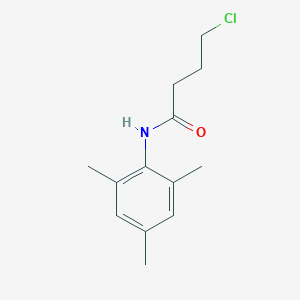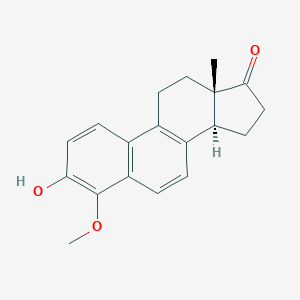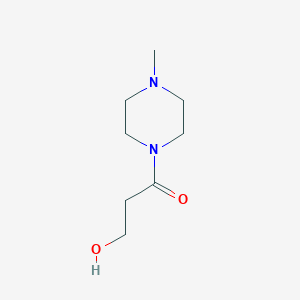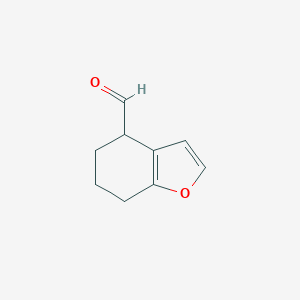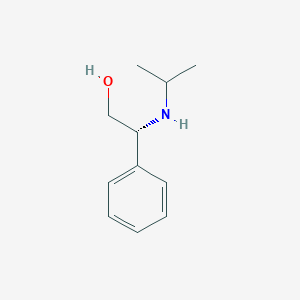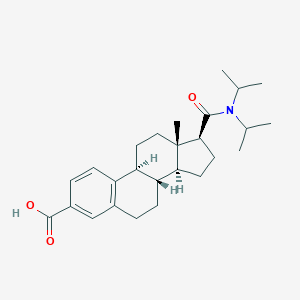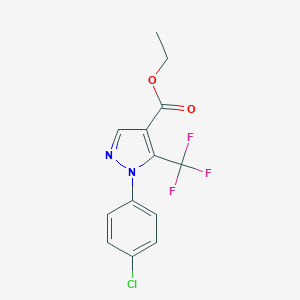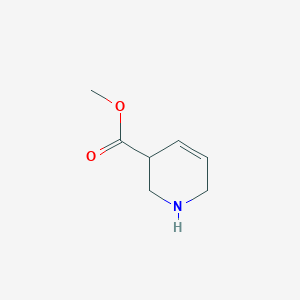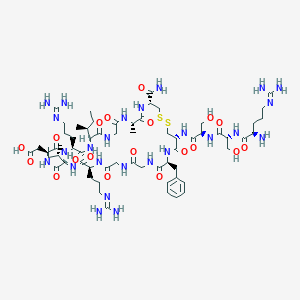
3-Tyr-C-anp
描述
This compound is an analogue of C-type natriuretic peptide (CNP) that has been modified by the addition of a tyrosine residue at the NH2 terminus. This modification allows for the iodination of the peptide, which is a common practice to enable the tracking and study of peptides in biological systems.
科学研究应用
3-Tyr-C-anp has a wide range of scientific research applications. It is used in the study of protein–protein and protein-ligand interactions due to its ability to undergo selective modification at tyrosine residues . It is also used in the development of targeted drug delivery systems and defined biomaterials . Additionally, this compound is used in the study of cardiovascular homeostasis and the regulation of blood pressure .
作用机制
Target of Action
The primary target of 3-Tyr-C-anp, also known as Anp (4-23)NH2, de-(gln(18)-ser(19)-gly(20,22)-leu(21))- or C-Anp-(4-23), is the natriuretic peptide receptor-A (GC-A/NPRA) . This receptor is involved in the regulatory actions of atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), which are potent endogenous hypotensive hormones .
Mode of Action
This compound interacts with its target, the GC-A/NPRA, to produce the intracellular second messenger cGMP . This interaction results in a series of cellular, biochemical, molecular, genetic, and clinical changes that contribute to the control of hypertension and cardiovascular homeostasis .
Biochemical Pathways
The interaction of this compound with GC-A/NPRA affects several biochemical pathways. One such pathway is the suppression of the Ang II-induced PI3K/Akt-TN-C signaling pathway, a key mediator of myocardial inflammation . This pathway is involved in the regulation of blood pressure and cardiovascular diseases .
Pharmacokinetics
The pharmacokinetics of drugs can be influenced by factors such as the drug’s chemical structure, the patient’s physiological condition, and the method of administration .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in alleviating endoplasmic reticulum (ER) stress and stabilizing the unfolded protein response (UPR) . These effects contribute to its cytoprotective activity, reducing oxidative stress, suppressing apoptosis, and decreasing inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, such as antibodies that detect ANP, can affect the compound’s action . Additionally, the microenvironment within the protein structure where the Tyr residue is embedded can influence the region-selective protein modification achievable .
生化分析
Biochemical Properties
The biochemical properties of 3-Tyr-C-anp are closely related to its role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that tyrosine residues play an important role in protein-protein and protein-ligand interactions . The phenol functionality in the side chain of tyrosine is amphiphilic, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, natriuretic peptides, which this compound is a part of, are known to elicit natriuretic, diuretic, vasorelaxant, antihypertrophic, antiproliferative, and antiinflammatory effects, largely directed toward the reduction of blood pressure and cardiovascular diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The principal receptor involved in the regulatory actions of natriuretic peptides is guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA), which produces the intracellular second messenger cGMP .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tyr-C-anp involves the selective modification of tyrosine residues. One method involves the use of fluoren-9-ylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis (Fmoc-SPPS) on a 2-chlorotrityl (Clt) resin . The peptide is then deprotected using trifluoroacetic acid (TFA) at low temperatures to yield the desired product . Another method involves the thioesterification of peptide azide, derived from a peptide hydrazide prepared on a NH2NH-Clt-resin with Fmoc-SPPS .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.
化学反应分析
Types of Reactions: 3-Tyr-C-anp undergoes various chemical reactions, including oxidation, reduction, and substitution . The phenol functionality in the side chain of tyrosine allows it to participate in both hydrophobic interactions and hydrogen bonding .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include carbodiimide for thioesterification and trifluoroacetic acid for deprotection . The reactions are typically carried out at low temperatures to preserve the integrity of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, thioesterification yields peptide thioesters containing tyrosine residues .
相似化合物的比较
3-Tyr-C-anp is unique due to its selective modification at tyrosine residues and its ability to be iodinated for tracking in biological systems. Similar compounds include other analogues of C-type natriuretic peptide (CNP) and peptides modified at tyrosine residues. These compounds share similar properties but differ in their specific modifications and applications.
属性
IUPAC Name |
2-[(4R,7S,13S,16S,19S,22S,25S,34S,37R)-37-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-34-benzyl-13,22-bis[(2S)-butan-2-yl]-4-carbamoyl-16,25-bis[3-(diaminomethylideneamino)propyl]-7-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-19-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H107N25O19S2/c1-6-31(3)48-60(107)78-26-45(93)79-33(5)51(98)86-42(50(66)97)29-109-110-30-43(87-58(105)41(28-91)85-57(104)40(27-90)84-52(99)35(65)16-11-19-73-62(67)68)59(106)82-38(22-34-14-9-8-10-15-34)53(100)77-24-44(92)76-25-46(94)80-36(17-12-20-74-63(69)70)54(101)89-49(32(4)7-2)61(108)83-39(23-47(95)96)56(103)81-37(55(102)88-48)18-13-21-75-64(71)72/h8-10,14-15,31-33,35-43,48-49,90-91H,6-7,11-13,16-30,65H2,1-5H3,(H2,66,97)(H,76,92)(H,77,100)(H,78,107)(H,79,93)(H,80,94)(H,81,103)(H,82,106)(H,83,108)(H,84,99)(H,85,104)(H,86,98)(H,87,105)(H,88,102)(H,89,101)(H,95,96)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t31-,32-,33-,35+,36-,37-,38-,39-,40+,41+,42-,43-,48-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDURFYRODPWWLV-GPMOFFLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(=O)O)C(C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC(=O)O)[C@@H](C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCCN=C(N)N)N)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H107N25O19S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1594.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111863-73-1 | |
| Record name | Atrial natriuretic factor (4-23)NH2, de-gln(18)-de-ser(19)-de-gly(20,22)-de-leu(21)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111863731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: C-ANP-(4-23) is a ring-deleted analog of atrial natriuretic peptide (ANP) that specifically binds to the natriuretic peptide clearance receptor (NPR-C), also known as ANP-R2. Unlike ANP, which primarily activates the guanylate cyclase-coupled ANP receptors (NPR-A/B), C-ANP-(4-23) binding to NPR-C does not directly activate guanylate cyclase. Instead, NPR-C activation by C-ANP-(4-23) has been linked to various downstream effects, including:
- Increased plasma ANP and BNP levels: By blocking NPR-C-mediated clearance, C-ANP-(4-23) increases the half-life and circulating levels of endogenous ANP and brain natriuretic peptide (BNP). [, , , , , , , , ]
- Modulation of intracellular signaling pathways: Studies suggest that NPR-C activation can modulate adenylyl cyclase, phospholipase C, and mitogen-activated protein kinase (MAPK) signaling pathways, influencing cellular processes such as proliferation, migration, and hormone secretion. [, , , , , , , , ]
- Hemodynamic effects: In vivo studies show that C-ANP-(4-23) can lower blood pressure, particularly in models of hypertension. This effect is likely mediated by increased circulating ANP and BNP levels following NPR-C blockade. [, , , , , ]
ANone: C-ANP-(4-23) [des[Gln18, Ser19, Gly20, Leu21, Gly22]rANF-(4-23)-NH2] is a truncated analog of ANP lacking a specific sequence of amino acids. Detailed spectroscopic data and the exact molecular formula and weight might vary depending on the specific modifications and salt form. It's crucial to consult the literature or supplier information for precise details.
ANone: The provided research focuses primarily on the in vivo effects and pharmacokinetics of C-ANP-(4-23) and doesn't offer detailed information on its stability under various conditions or specific formulation strategies. Peptide stability is crucial for maintaining its biological activity and can be affected by factors such as temperature, pH, and enzymatic degradation.
ANone: Studies have investigated the pharmacokinetics of C-ANP-(4-23), showing:
- Rapid metabolism and clearance: Similar to ANP, C-ANP-(4-23) exhibits a rapid metabolic clearance rate (MCR) and a large volume of distribution, indicating extensive tissue distribution. [, ]
- Role of NPR-C in clearance: Blocking NPR-C with C-ANP-(4-23) significantly decreases the MCR and increases the half-life of both exogenous ANP and C-ANP-(4-23) itself, demonstrating the key role of NPR-C in regulating their clearance. [, ]
- Impact of disease states: In congestive heart failure models, the overall TMCR of ANP might not be significantly altered despite elevated endogenous ANP levels, suggesting a complex interplay of clearance mechanisms and disease-related factors. [, ]
ANone: C-ANP-(4-23) has demonstrated efficacy in various in vitro and in vivo models:
- In vitro:
- In vivo:
- C-ANP-(4-23) lowers pulmonary pressure in hypoxia-adapted rats, suggesting a potential therapeutic benefit in pulmonary hypertension. []
- It potentiates the effects of neutral endopeptidase inhibitors on blood pressure and renal function, highlighting its role in modulating endogenous ANP and BNP activity. [, , ]
- It attenuates angiogenesis in a murine sponge implant model, indicating potential anti-angiogenic properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


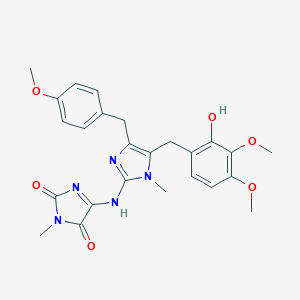
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)
